molecular formula C10H7N3 B1588674 2-(1H-pyrazol-1-yl)benzonitrile CAS No. 25775-03-5

2-(1H-pyrazol-1-yl)benzonitrile

Cat. No. B1588674
CAS RN: 25775-03-5
M. Wt: 169.18 g/mol
InChI Key: FMURBLXVPMFBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-1-yl)benzonitrile (2-PBN) is an organic compound belonging to the class of pyrazoles. It is a white, crystalline solid with a melting point of 240-242°C. 2-PBN has been widely used in the scientific research field due to its ability to act as a substrate for enzymes, a ligand for proteins, and a catalyst in chemical reactions. It is widely used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application : “2-(1H-pyrazol-1-yl)benzonitrile” is used in the synthesis of hybrid compounds 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives .
    • Results or Outcomes : The initial results of the investigation showed that these hybrid compounds have a cytotoxic profile and inhibitory activity against different T cruzi evolutionary stages .

    Scientific Field: Biochemistry

    • Application : “2-(1H-pyrazol-1-yl)benzonitrile” is used in the synthesis of compounds with a pyrazole core .
    • Results or Outcomes : The synthesized compounds with a pyrazole core showed improved growth inhibition in PC-3 cells .
  • Scientific Field: Organic Chemistry
    • Application : “2-(1H-pyrazol-1-yl)benzonitrile” is used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .

    Scientific Field: Medicinal Chemistry

    • Application : “2-(1H-pyrazol-1-yl)benzonitrile” is used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
    • Results or Outcomes : The synthesized derivatives were screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

    Scientific Field: Organic Chemistry

    • Application : “2-(1H-pyrazol-1-yl)benzonitrile” is used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .

properties

IUPAC Name

2-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURBLXVPMFBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428171
Record name 2-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)benzonitrile

CAS RN

25775-03-5
Record name 2-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20 mmol of 2-fluorobezonitrile and 40 mmol of pyrrazole is mixed together in dimethylformaide with 1 equivalent of potassium hydroxide and a catalytic amount of 18-crown-6. The mixture is stirred at room temperature overnight, quenched with water and ethyl acetate and extracted with ethyl acetate. The organic extract is washed repeatedly with 1 N NaOH solution. The organic layer is then diluted with ether and washed with 1N HCl solution, dried and concentrated. 1H NMR (CDCl3) 6.55 (t, J=2 Hz, 1H), 7.42 (M, 1H), 7.65–7.82 m, 4H), 8.15 (d, J=1 Hz, 1H). 2-Pyrazol-1-yl-benzoic acid. Compound 178. A solution of compound 177 in conc HCl is refluxed overnight, cooled and concentrated. The product is precipitated by addition of 1 N NaOH until pH of 5–6, filtered and dried. 1H (CDCl3) 6.52 (t, J=3 Hz, 1H), 7.40 (d, J=8 Hz, 1H), 7.50 (t, J=8 Hz, 1H) 7.62 (t, J=8 hz, 1H), 7.81 (m, 2H), 8.12 (d, J=8 Hz, 1H). N-Benzo[1,3]dioxol-5-ylmethyl-N-benzyl-2-pyrazol-1-yl-benzamide, Compound 179. 1.1 equiv of carbonyl diimidazole is added to a solution of benzoic acid 178 (200 mg) in tetrahydrofuran (5 mL); the reaction is stirred at room temperature for 3 h. After this time N-piperonyl-N-benzylamine (0.25 g) is added in one portion. After 30 min, the reaction is filtered, diluted with ether and washed with water. The organic layer is dried (Na2SO4) and purified over column chromatography to provide the desired product (390 mg). The proton NMR displays a typically doubled pattern. 1H (CDCl3) 3.83 and 4.32 (two doublets, J=16 Hz, 1H), 3.91 (two doublets, J=8 Hz, 1H), 4.18 two doublets (J=6 Hz, 1H), 5.0 and 5.1 (two doublets, J=14 Hz, 1H), 5.93 and 5.98 (s and doublet, J=2 Hz, 2H, OCH2O), 6.35–6.40 (m, 2H), 6.51 (d, J=4 Hz, 0.5H), 6.4 (m, 1.5H), 7.0–7.88 m, 15H). LC-MS 412.3
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.25 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-pyrazol-1-yl)benzonitrile

Citations

For This Compound
12
Citations
C Testa, J Roger, S Scheib… - Advanced Synthesis …, 2015 - Wiley Online Library
A general protocol for palladium‐catalysed CH mono‐ and di‐fluorination of highly substituted arylpyrazoles is reported. Coupling pathways and substrate limitations are discussed in …
Number of citations: 42 onlinelibrary.wiley.com
X Jia, D Yang, W Wang, F Luo… - The Journal of Organic …, 2009 - ACS Publications
A chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C−H bonds has been developed. Notably, the reaction employs K …
Number of citations: 135 pubs.acs.org
V Rampazzi, A Massard, P Richard, M Picquet… - …, 2012 - Wiley Online Library
A molecularly defined new phosphine–diolefin cubane copper pre‐catalyst used at 1.25 mol % under mild conditions promotes the coupling of pyrazoles to functionalised aryl and …
AK Dilger, KB Pabbisetty, JR Corte… - Journal of Medicinal …, 2021 - ACS Publications
Factor XIa (FXIa) is an enzyme in the coagulation cascade thought to amplify thrombin generation but has a limited role in hemostasis. From preclinical models and human genetics, an …
Number of citations: 37 pubs.acs.org
J Li, L Shi, SP Zhang, XY Wang, X Zhu… - The Journal of …, 2020 - ACS Publications
A Rh(III)-catalyzed direct cyanation of 2H-indazoles with N-cyano-N-phenyl-p-toluenesulfonamide has been realized via a chelation-assisted strategy. The methodology enables …
Number of citations: 32 pubs.acs.org
R Edjoc - 2021 - tspace.library.utoronto.ca
a-Aryl nitriles are medicinally and biologically relevant compounds that also provide a synthetic handle for further chemical diversification. This thesis focuses on the development of Ni-…
Number of citations: 0 tspace.library.utoronto.ca
R Edjoc - 2021 - search.proquest.com
α-Aryl nitriles are medicinally and biologically relevant compounds that also provide a synthetic handle for further chemical diversification. This thesis focuses on the development of Ni-…
Number of citations: 0 search.proquest.com
W Weilin, C Weidong, L Junfei, X Pan - Chinese Journal of Organic …, 2020 - sioc-journal.cn
The nitrogen-and fluorine-containing molecules display multiple important bioactivities which are crucial compounds in medicinal chemistry. The strategy relies on the transition-metal-…
Number of citations: 2 sioc-journal.cn
C Yuan, L Zhang, Y Zhao - Molecules, 2019 - mdpi.com
We first reported the new application of a translate metal chelating ligand α-benzoin oxime for improving Cu-catalyzed CN coupling reactions. The system could catalyse coupling …
Number of citations: 14 www.mdpi.com
Q Zhou, F Du, Y Chen, Y Fu, W Sun… - The Journal of Organic …, 2019 - ACS Publications
l-(−)-Quebrachitol (QCT) has been found as a ligand of copper powder for selective N-arylation of nitrogen-containing heterocycles with aryl halides. Furthermore, another potential …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.